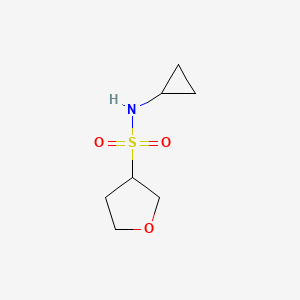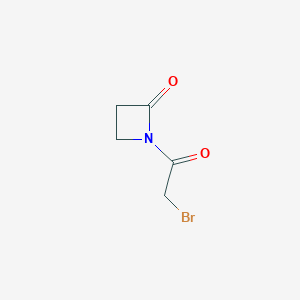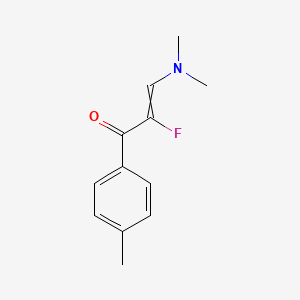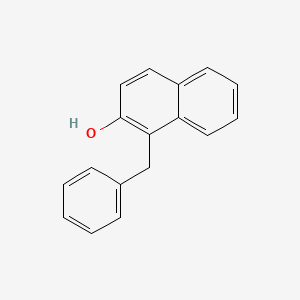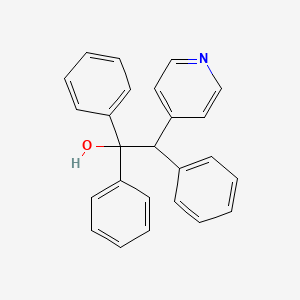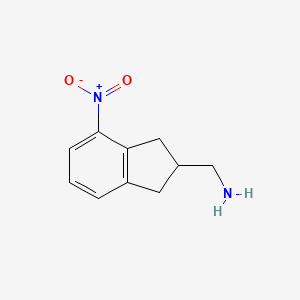
9,10-Anthracenedione, 1-amino-2-(4-bromophenoxy)-4-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Anthracenedione, 1-amino-2-(4-bromophenoxy)-4-hydroxy- is a synthetic organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications, including dyes, pigments, and pharmaceuticals. This specific compound features a bromophenoxy group and an amino group, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1-amino-2-(4-bromophenoxy)-4-hydroxy- typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of a nitro group to the anthracenedione core.
Reduction: Conversion of the nitro group to an amino group.
Bromination: Introduction of a bromine atom to the phenoxy group.
Hydroxylation: Introduction of a hydroxyl group to the anthracenedione core.
Industrial Production Methods
Industrial production methods would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions could convert the quinone structure to hydroquinone derivatives.
Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, or other nucleophilic species.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield anthraquinone derivatives, while substitution reactions could produce various substituted phenoxy compounds.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a precursor for synthesizing other complex molecules or as a reagent in organic synthesis.
Biology
In biological research, anthraquinone derivatives are often studied for their potential anticancer, antimicrobial, and anti-inflammatory properties.
Medicine
Pharmaceutical research might explore this compound for its potential therapeutic effects, particularly in cancer treatment due to the known activity of anthraquinones against cancer cells.
Industry
In industry, anthraquinone derivatives are used as dyes and pigments. This specific compound might find applications in creating specialized dyes with unique properties.
作用機序
The mechanism of action for this compound would depend on its specific biological or chemical context. Generally, anthraquinones can intercalate into DNA, inhibit topoisomerase enzymes, or generate reactive oxygen species, leading to cell death in cancer cells.
類似化合物との比較
Similar Compounds
9,10-Anthracenedione: The parent compound, known for its use in dyes and pigments.
1-Amino-2-(4-methoxyphenoxy)-4-hydroxy-anthracenedione: A similar compound with a methoxy group instead of a bromine atom.
1-Amino-2-(4-chlorophenoxy)-4-hydroxy-anthracenedione: A similar compound with a chlorine atom instead of a bromine atom.
Uniqueness
The presence of the bromophenoxy group in 9,10-Anthracenedione, 1-amino-2-(4-bromophenoxy)-4-hydroxy- may impart unique electronic and steric properties, potentially leading to distinct reactivity and biological activity compared to its analogs.
特性
CAS番号 |
59722-76-8 |
|---|---|
分子式 |
C20H12BrNO4 |
分子量 |
410.2 g/mol |
IUPAC名 |
1-amino-2-(4-bromophenoxy)-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H12BrNO4/c21-10-5-7-11(8-6-10)26-15-9-14(23)16-17(18(15)22)20(25)13-4-2-1-3-12(13)19(16)24/h1-9,23H,22H2 |
InChIキー |
NXLZYWCPIVGZKC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OC4=CC=C(C=C4)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Butoxycarbonyl)oxy]propionic acid tetrahydrofuran-2-ylmethyl ester](/img/structure/B13957301.png)


![N-isopropyl-1H-benzo[d]imidazole-2-sulfonamide](/img/structure/B13957310.png)
